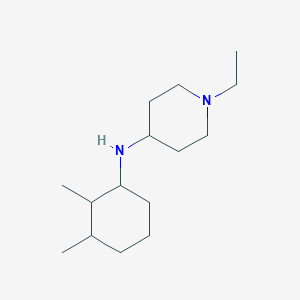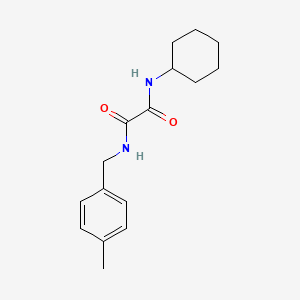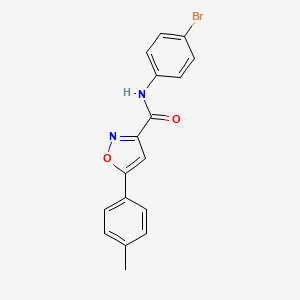
2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
Übersicht
Beschreibung
2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as MPQ, is a chemical compound that belongs to the class of quinazolinones. It has been studied for its potential applications in medicinal chemistry as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been proposed that 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone exerts its anticancer activity by inducing apoptosis through the activation of caspase enzymes. 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to inhibit the activity of fungal enzymes, such as lanosterol 14-α-demethylase, which is involved in the biosynthesis of ergosterol. This inhibition leads to the disruption of the fungal cell membrane and subsequent cell death. The exact mechanism of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone's anticonvulsant activity is still under investigation.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have both biochemical and physiological effects. It has been found to decrease the expression of proteins involved in cell proliferation and increase the expression of proteins involved in apoptosis in cancer cells. In addition, 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to have anticonvulsant effects by reducing the activity of voltage-gated sodium channels in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its broad range of potential applications, including anticancer, antifungal, and anticonvulsant activities. 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is also relatively easy to synthesize and has been optimized to achieve high yields with good purity. However, one limitation of using 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. One direction is to investigate its potential as a drug candidate for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the mechanism of action of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone in more detail, particularly its anticonvulsant activity. Additionally, the development of more efficient synthesis methods and the optimization of its solubility could lead to the development of more effective 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone-based drugs.
Synthesemethoden
The synthesis of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone can be achieved through various methods. One of the most common methods is the reaction of 4-methylbenzaldehyde and phenylacetonitrile in the presence of potassium tert-butoxide. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. This method has been optimized to achieve a high yield of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone with good purity.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and anticonvulsant activities. 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been tested against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer, and has been found to induce apoptosis in these cells. In addition, 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the growth of fungi, such as Candida albicans, and to have anticonvulsant activity in animal models.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-15-11-13-16(14-12-15)20-22-19-10-6-5-9-18(19)21(24)23(20)17-7-3-2-4-8-17/h2-14,20,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJJWBNXBPCRIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904002 | |
| Record name | 2,3-Dihydro-2-(4-methylphenyl)-3-phenyl-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone | |
CAS RN |
351505-16-3 | |
| Record name | 2,3-Dihydro-2-(4-methylphenyl)-3-phenyl-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B5185008.png)

![2-(4-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5185019.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185027.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B5185038.png)
![4-(2,4-dimethoxy-3-methylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5185044.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5185053.png)
![(3aS*,5S*,9aS*)-5-(1-ethyl-1H-pyrazol-4-yl)-2-(2-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5185077.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)

![3-[(benzylamino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185092.png)
